molecular formula C18H20ClNO3 B5789050 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol

4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol

Cat. No. B5789050
M. Wt: 333.8 g/mol
InChI Key: CLDVXNJVCMMRDH-UHFFFAOYSA-N
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Description

4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol is a synthetic compound that has been the focus of scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol is not fully understood. However, it has been shown to interact with various molecular targets such as ion channels, receptors, and enzymes. It may also modulate intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function, reduce neuroinflammation, and protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol. One direction is to further elucidate its mechanism of action and molecular targets. Another direction is to optimize its pharmacological properties and develop more potent and selective analogs. It may also be useful to investigate its potential applications in other fields such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new therapies based on this compound.

Synthesis Methods

The synthesis of 4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is first reacted with paraformaldehyde to form the intermediate 2,6-dimethoxybenzyl alcohol. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of hydrochloric acid to form the final product.

Scientific Research Applications

4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been shown to have antitumor activity and may be useful in the development of new cancer therapies. In drug discovery, it has been used as a lead compound to develop new drugs with improved pharmacological properties.

properties

IUPAC Name

4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-22-17-8-12-5-6-20(10-13(12)9-18(17)23-2)11-14-7-15(19)3-4-16(14)21/h3-4,7-9,21H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVXNJVCMMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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